Ring-Size Pharmacophore Differentiation: 7-Membered Azepine vs. 6-Membered Piperidine Cyclic Amidine in Human iNOS Inhibition
The seven-membered tetrahydroazepine amidine scaffold (2-iminohomopiperidine) exhibits an iNOS IC₅₀ of 2.0 μM, compared to 1.0 μM for the six-membered 2-iminopiperidine analog [1]. This approximately 2-fold difference in potency arises from altered ring geometry and basicity, establishing that ring size alone is a meaningful determinant of target engagement. The target compound inherits this seven-membered ring scaffold but further differentiates via its N-acetamidine substitution, a modification absent in the parent 2-iminohomopiperidine. No direct iNOS inhibition data for the target (1Z)-N-acetamidine derivative have been reported in the public domain; the parent scaffold data serve as a class-level baseline from which to project the impact of the acetamidine substituent.
| Evidence Dimension | Human inducible nitric oxide synthase (iNOS) inhibition potency |
|---|---|
| Target Compound Data | No published iNOS IC₅₀ for (1Z)-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide itself |
| Comparator Or Baseline | 2-iminohomopiperidine (7-membered parent cyclic amidine): IC₅₀ = 2.0 μM; 2-iminopiperidine (6-membered analog): IC₅₀ = 1.0 μM |
| Quantified Difference | 2-fold potency difference between 6- and 7-membered ring parents (1.0 vs. 2.0 μM); contribution of N-acetamidine substitution in the target compound remains uncharacterized quantitatively |
| Conditions | Recombinant human iNOS enzyme inhibition assay; Moore et al., J Med Chem 1996 |
Why This Matters
Demonstrates that ring size alone produces a measurable difference in NOS inhibitory potency, meaning the 7-membered azepine scaffold is not exchangeable with a 6-membered piperidine; the additional N-acetamidine modification present in the target compound represents a further unresolved variable for any NOS-targeted application.
- [1] Moore WM, Webber RK, Jerome GM, Tjoeng FS, Misko TP, Currie MG. 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms. J Med Chem. 1996;39(3):669–672. doi:10.1021/jm950766n. PMID: 8576908. View Source
